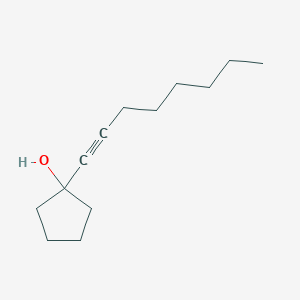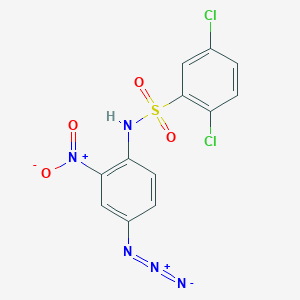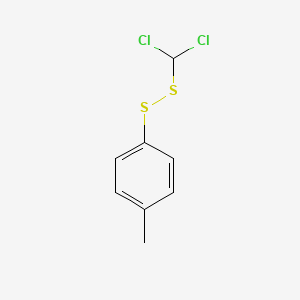
Oxytocin, 2-L-dopa-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxytocin, 2-L-dopa- is a compound that combines the properties of oxytocin and L-DOPA. Oxytocin is a neuropeptide hormone known for its role in social bonding, childbirth, and lactation, while L-DOPA is a precursor to dopamine, a neurotransmitter involved in movement and reward mechanisms. The combination of these two compounds aims to leverage the benefits of both, potentially enhancing their individual effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxytocin, 2-L-dopa- involves the conjugation of oxytocin with L-DOPA. This process typically requires the activation of the carboxyl group of L-DOPA, followed by its coupling with the amino group of oxytocin. The reaction conditions often include the use of coupling agents such as carbodiimides and protecting groups to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of oxytocin, 2-L-dopa- would likely involve large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which allow for the efficient production of peptides with high purity. The process would also involve rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxytocin, 2-L-dopa- can undergo various chemical reactions, including:
Oxidation: L-DOPA can be oxidized to form dopaquinone, which can further react to produce reactive oxygen species (ROS) .
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Various substitution reactions can occur, particularly involving the amino and hydroxyl groups of L-DOPA.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled pH and temperature conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-DOPA can lead to the formation of dopaquinone and other ROS, while reduction can yield dihydroxyphenylalanine derivatives.
Applications De Recherche Scientifique
Oxytocin, 2-L-dopa- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and conjugation techniques.
Biology: Investigated for its role in modulating social behaviors and neurochemical pathways.
Medicine: Explored for potential therapeutic applications in treating conditions like Parkinson’s disease and social anxiety disorders.
Industry: Utilized in the development of novel pharmaceuticals and biotechnological products.
Mécanisme D'action
The mechanism of action of oxytocin, 2-L-dopa- involves the activation of specific receptors and pathways associated with both oxytocin and L-DOPA. Oxytocin exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors that trigger intracellular signaling pathways, leading to increased calcium levels and subsequent physiological responses . L-DOPA, on the other hand, is converted to dopamine in the brain, where it activates dopamine receptors and influences reward and movement pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxytocin: A neuropeptide hormone involved in social bonding and reproductive functions.
L-DOPA: A precursor to dopamine, used in the treatment of Parkinson’s disease.
Dopamine: A neurotransmitter involved in reward and movement mechanisms.
Uniqueness
Oxytocin, 2-L-dopa- is unique in that it combines the properties of both oxytocin and L-DOPA, potentially enhancing their individual effects. This combination allows for the modulation of both social and motor functions, making it a promising compound for various therapeutic applications.
Propriétés
Numéro CAS |
59845-47-5 |
|---|---|
Formule moléculaire |
C43H66N12O13S2 |
Poids moléculaire |
1023.2 g/mol |
Nom IUPAC |
1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(3,4-dihydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H66N12O13S2/c1-5-21(4)35-42(67)49-24(9-11-32(45)58)38(63)51-27(16-33(46)59)39(64)53-28(43(68)55-12-6-7-29(55)41(66)52-25(13-20(2)3)37(62)48-17-34(47)60)19-70-69-18-23(44)36(61)50-26(40(65)54-35)14-22-8-10-30(56)31(57)15-22/h8,10,15,20-21,23-29,35,56-57H,5-7,9,11-14,16-19,44H2,1-4H3,(H2,45,58)(H2,46,59)(H2,47,60)(H,48,62)(H,49,67)(H,50,61)(H,51,63)(H,52,66)(H,53,64)(H,54,65)/t21-,23-,24-,25-,26-,27-,28-,29?,35?/m0/s1 |
Clé InChI |
RFGZCPSUVUTJFB-SAFLANMPSA-N |
SMILES isomérique |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC(=C(C=C2)O)O)N)C(=O)N3CCCC3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC(=C(C=C2)O)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-[2-(2-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14605003.png)


![1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide](/img/structure/B14605019.png)
![3-Methyl-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14605029.png)
![3-[5-(4-Ethylphenoxy)-3-methylpent-3-EN-1-YL]-2-methyl-2-pentyloxirane](/img/structure/B14605030.png)

![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl-](/img/structure/B14605051.png)

![N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine](/img/structure/B14605058.png)

![1-[4-(Dimethylamino)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14605068.png)

